molecular formula C23H27N3O2 B14123329 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B14123329
M. Wt: 377.5 g/mol
InChI Key: UXLRHFDPLARBLY-UHFFFAOYSA-N
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Description

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is a complex organic compound with a molecular formula of C21H27N3O2 This compound is notable for its unique structure, which includes a carbazole core substituted with a piperazine moiety and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the piperazine moiety and the aldehyde groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the oxidation of the intermediate compound to introduce the aldehyde groups using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups attached to the piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a fluorescent probe due to the carbazole core’s ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the carbazole core can influence its electronic properties and stability.

Comparison with Similar Compounds

Similar Compounds

    9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole: Lacks the aldehyde groups, which can affect its reactivity and applications.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid core instead of a carbazole core, leading to different chemical properties and applications.

    4-Methylpiperazin-1-yl carbonyl group: A simpler compound with a piperazine moiety, used in various synthetic applications.

Uniqueness

9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to the combination of the carbazole core, piperazine moiety, and aldehyde groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

9-[4-(4-methylpiperazin-1-yl)butyl]carbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C23H27N3O2/c1-24-10-12-25(13-11-24)8-2-3-9-26-22-6-4-18(16-27)14-20(22)21-15-19(17-28)5-7-23(21)26/h4-7,14-17H,2-3,8-13H2,1H3

InChI Key

UXLRHFDPLARBLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O

Origin of Product

United States

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